(R)-3-Oxocyclopentanecarboxylic acid
Overview
Description
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Polymorphism and Hydrogen Bonding Studies
(R)-3-Oxocyclopentanecarboxylic acid and its derivatives have been used to study polymorphism and hydrogen bonding in various compounds. For instance, 3,4-pyridinedicarboxylic acid, a compound with structural similarities to (R)-3-Oxocyclopentanecarboxylic acid, has been extensively studied for its polymorphic forms and hydrogen bonding patterns. Such studies are crucial for understanding the structural and functional properties of pharmaceutical compounds (Evans et al., 2008).
Catalysis in Organic Reactions
Oxo-rhenium complexes have been used in the deoxygenation of carbonyl compounds using an alcohol as a green solvent/reducing agent, showing that (R)-3-Oxocyclopentanecarboxylic acid derivatives could play a crucial role in catalysis for organic synthesis (Bernardo & Fernandes, 2016).
Biotechnological Conversion
The compound has applications in biotechnological conversion processes. For example, (R)-3-hydroxycarboxylic acids were efficiently prepared from bacterial polyhydroxyalkanoates (PHAs), showing that (R)-3-Oxocyclopentanecarboxylic acid could be involved in the production of enantiomerically pure compounds, which are valuable in the pharmaceutical industry (Ruth et al., 2007).
Medical Applications
Studies have indicated the potential medical applications of (R)-3-Oxocyclopentanecarboxylic acid derivatives. For instance, analogs of this compound were used in the synthesis and biological efficacy testing of near-infrared photosensitizers for cancer treatment (Patel et al., 2016).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications, modifications, or areas of study.
properties
IUPAC Name |
(1R)-3-oxocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357557 | |
Record name | (R)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Oxocyclopentanecarboxylic acid | |
CAS RN |
13012-38-9 | |
Record name | (R)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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